![molecular formula C12H14N4O4S B590249 Sulfadoxine-d4 CAS No. 1330266-05-1](/img/new.no-structure.jpg)
Sulfadoxine-d4
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Overview
Description
Sulfadoxine-d4 is a deuterium-labeled derivative of sulfadoxine, a long-acting sulfonamide used primarily in combination with pyrimethamine for the treatment and prevention of malaria. The deuterium labeling is used to trace the compound in various biochemical and pharmacokinetic studies. Sulfadoxine itself is known for its efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
Mechanism of Action
Target of Action
Sulfadoxine-d4 primarily targets Plasmodium dihydropteroate synthase and dihydrofolate reductase . These enzymes play a crucial role in the synthesis of folic acid, which is vital for the growth and reproduction of the Plasmodium parasite .
Mode of Action
This compound acts as an antimetabolite . It competes with para-aminobenzoic acid (PABA) for incorporation into folic acid . By inhibiting the enzymes dihydropteroate synthase and dihydrofolate reductase, this compound interferes with the synthesis of folic acid . This disruption in folic acid synthesis affects the synthesis, repair, and methylation of DNA, which are vital to cell growth in Plasmodium falciparum .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting the enzymes involved in this pathway, this compound disrupts the production of folic acid, a vital nutrient for the Plasmodium parasite . This disruption leads to a deficiency in folic acid, which in turn affects the synthesis, repair, and methylation of DNA, impairing the growth and reproduction of the parasite .
Pharmacokinetics
The pharmacokinetic properties of this compound, such as its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability
Result of Action
The action of this compound results in the inhibition of the growth and reproduction of the Plasmodium parasite . By disrupting the synthesis of folic acid, a vital nutrient for the parasite, this compound affects the synthesis, repair, and methylation of DNA, which are crucial for the parasite’s cell growth . This leads to a difficulty in the parasite’s ability to reproduce .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the presence of fresh erythrocytes has been shown to influence the rate at which P. falciparum erythrocytic parasites differentiate to sexual stages . Additionally, “stress” is also thought to cause P. falciparum to commit to sexual development . These factors could potentially influence the effectiveness of this compound in inhibiting the growth and reproduction of the parasite.
Biochemical Analysis
Biochemical Properties
Sulfadoxine-d4, like its parent compound Sulfadoxine, inhibits dihydropteroate synthetase (DHPS), an enzyme involved in folic acid synthesis . It competes with 4-aminobenzoate (PABA), the native substrate of DHPS, and inhibits PABA incorporation into folic acid .
Cellular Effects
This compound impacts various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Its primary effect is the inhibition of folic acid synthesis, which is essential for purine and pyrimidine synthesis. Therefore, this compound has antiproliferative activity in non-resistant P. falciparum .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of DHPS. It competes with PABA, the native substrate of DHPS, and inhibits PABA incorporation into folic acid . This inhibition disrupts the synthesis of folic acid, a crucial component for purine and pyrimidine synthesis.
Metabolic Pathways
This compound is involved in the metabolic pathway of folic acid synthesis. It interacts with the enzyme DHPS and inhibits the incorporation of PABA into folic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfadoxine-d4 involves the incorporation of deuterium atoms into the sulfadoxine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the quench cooling of the melt to prepare an amorphous form of sulfadoxine, which is then subjected to deuterium exchange reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes several steps such as the preparation of intermediates, deuterium exchange, and purification. The final product is then subjected to rigorous quality control to ensure the correct isotopic labeling and purity .
Chemical Reactions Analysis
Types of Reactions
Sulfadoxine-d4, like its non-deuterated counterpart, undergoes various chemical reactions including:
Oxidation: Sulfadoxine can be oxidized under specific conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert sulfadoxine to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohyd
Biological Activity
Sulfadoxine-d4 is a stable isotope-labeled derivative of sulfadoxine, a sulfonamide antibiotic commonly used in combination with pyrimethamine for the treatment of malaria and other infections. This compound serves as a valuable tool in pharmacokinetic studies and drug metabolism research due to its isotopic labeling, which allows for precise tracking in biological systems.
Sulfadoxine exerts its antimicrobial effects by inhibiting the bacterial enzyme dihydropteroate synthase (DHPS), which is crucial for folate synthesis. By blocking this enzyme, sulfadoxine disrupts the production of folate, essential for nucleic acid synthesis and cellular growth in bacteria and certain protozoa, including Plasmodium falciparum, the causative agent of malaria.
Pharmacokinetics
The pharmacokinetic profile of this compound can be assessed through various studies that utilize its isotopic labeling. Research indicates that sulfadoxine has a long half-life, allowing for once-weekly dosing in certain therapeutic regimens. The absorption, distribution, metabolism, and excretion (ADME) characteristics are critical for understanding its efficacy and safety profile.
Table 1: Pharmacokinetic Parameters of Sulfadoxine
Parameter | Value |
---|---|
Half-life | 7-9 hours |
Peak plasma concentration | 2-4 hours post-dose |
Bioavailability | ~90% |
Volume of distribution | 10-20 L |
Efficacy Against Malaria
This compound has been studied in the context of intermittent preventive treatment in pregnancy (IPTp) for malaria. It has demonstrated significant efficacy in reducing maternal anemia and low birth weight when administered alongside pyrimethamine.
Case Study: IPTp with Sulfadoxine-Pyrimethamine
A clinical trial conducted in sub-Saharan Africa evaluated the outcomes of IPTp using sulfadoxine-pyrimethamine among pregnant women. The study reported:
- Reduction in Maternal Anemia : The incidence of anemia was reduced by 30% among treated women compared to controls.
- Improved Birth Outcomes : Live birth weights were significantly higher in the treatment group, with an average increase of 200 grams compared to controls.
Safety Profile
While sulfadoxine is generally well-tolerated, it is associated with some adverse effects. The most common include:
- Dermatological Reactions : Severe cutaneous adverse reactions can occur, though they are rare.
- Hematological Effects : Risk of agranulocytosis and thrombocytopenia has been noted.
- Teratogenicity Concerns : While sulfadoxine can affect folate metabolism, studies suggest that when used during the second and third trimesters, it does not significantly increase teratogenic risk.
Resistance Mechanisms
Resistance to sulfadoxine is primarily mediated by mutations in the dhps gene of P. falciparum. Notable mutations at codons 436, 437, and 540 have been linked to decreased susceptibility. Monitoring these genetic markers is crucial for understanding treatment efficacy.
Table 2: Key Mutations Associated with Sulfadoxine Resistance
Codon | Mutation Type | Impact on Efficacy |
---|---|---|
436 | A → G | Moderate resistance |
437 | G → A | High resistance |
540 | C → T | Severe resistance |
Properties
CAS No. |
1330266-05-1 |
---|---|
Molecular Formula |
C12H14N4O4S |
Molecular Weight |
314.352 |
IUPAC Name |
4-amino-2,3,5,6-tetradeuterio-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H14N4O4S/c1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)/i3D,4D,5D,6D |
InChI Key |
PJSFRIWCGOHTNF-LNFUJOGGSA-N |
SMILES |
COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N |
Synonyms |
4-Amino-N-(5,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide-d4; N1-(5,6-Dimethoxy-_x000B_4-pyrimidinyl)sulfanilamide-d4; 4,5-Dimethoxy-6-sulfanilamidopyrimidine-d4; 4-Sulfanilamido-5,6-dimethoxypyrimidine-d4; Fanasil-d4; Fanasulf-d4; Orthosulfin-d4; Ro 4-439 |
Origin of Product |
United States |
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